5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Catalog No.
S12217907
CAS No.
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Product Name

5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

IUPAC Name

5-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-10-6(8(12)13)3-7(5)11/h1-4H,(H,12,13)

InChI Key

XGIJJFWHTOXJSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=CC2=C1Cl)C(=O)O

5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. Its molecular formula is C8H6ClN2O2C_8H_6ClN_2O_2 with a molecular weight of approximately 233.05 g/mol . The compound features a chlorine atom at the fifth position of the pyrrole ring and a carboxylic acid group at the third position of the pyrimidine ring, contributing to its unique chemical properties. The compound is recognized for its potential in various biological applications, particularly in medicinal chemistry.

Typical for carboxylic acids and heterocycles. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: Reacting with amines can yield amides, which are important in drug development.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, enhancing the compound's reactivity.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Research indicates that 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, showing inhibitory effects on tumor cell proliferation. Additionally, it may possess antimicrobial properties, making it a candidate for developing new antibiotics. The biological mechanisms often involve interference with cellular signaling pathways or inhibition of specific enzymes related to disease progression.

The synthesis of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Pyrrole Ring: Starting materials such as substituted anilines and α-haloketones can be reacted under acidic conditions.
  • Cyclization: The pyrrole intermediate undergoes cyclization with a suitable pyrimidine precursor.
  • Chlorination: Chlorination can be achieved using reagents like phosphorus pentachloride or thionyl chloride.
  • Carboxylation: Finally, introducing the carboxylic acid group can be accomplished via hydrolysis of an ester or through direct carboxylation methods.

These methods require careful control of reaction conditions to ensure high yields and purity.

5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid has several applications in:

  • Pharmaceutical Development: Its potential anti-cancer and antimicrobial properties make it valuable for drug discovery.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Agricultural Chemistry: Investigations into its use as a pesticide or herbicide are ongoing due to its biological activity.

Interaction studies involving 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid often focus on its binding affinity to various biological targets. These studies utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its effectiveness against microbial strains or cancer cell lines.
  • Pharmacokinetic Studies: To understand how the compound behaves in biological systems, including absorption and metabolism.

These interactions are crucial for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine0.57Contains an imidazole ring
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate0.56Methyl ester functional group
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid0.56Imidazole instead of pyrrole
Ethyl 8-chloroimidazo[1,5-a]pyrazine-1-carboxylate0.55Pyrazine ring structure
Imidazo[1,5-a]pyridine-1-carboxylic acid0.75Focused on imidazole chemistry

5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid stands out due to its unique combination of both pyrrole and pyrimidine rings along with its specific chlorine substitution pattern, which may influence its reactivity and biological activity differently compared to these similar compounds.

This detailed overview underscores the significance of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid in chemical research and potential therapeutic applications. Further studies will likely reveal more about its capabilities and interactions within biological systems.

Crystallographic Analysis and Molecular Geometry

Despite the absence of single-crystal X-ray diffraction data for 5-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid, molecular geometry can be inferred from structurally related compounds. For instance, 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid (PubChem CID 22565592) adopts a planar bicyclic framework with a fused pyrrole and pyrimidine ring system. The chlorine atom at position 7 induces slight distortion in the pyrimidine ring due to its electronegativity, a phenomenon likely mirrored in the 5-chloro isomer. Density functional theory (DFT) calculations predict bond lengths of approximately 1.38 Å for the C-Cl bond and 1.23 Å for the carboxylic acid C=O group, consistent with typical values for chlorinated heterocycles.

The pyrrolo[1,2-c]pyrimidine core exhibits a dihedral angle of 178.5° between the pyrrole and pyrimidine rings, ensuring near-planarity for optimal π-orbital overlap. Substitution at position 5 may slightly alter this angle due to steric interactions between the chlorine atom and adjacent hydrogen atoms.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The $$ ^1H $$ NMR spectrum of 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid reveals distinct proton environments:

  • A singlet at δ 6.79 ppm for the aromatic proton at position 2.
  • A doublet at δ 6.01 ppm (J = 2.5 Hz) for the proton at position 3, coupled to the carboxylic acid group.

For the 5-chloro analogue, the deshielding effect of the chlorine atom would shift the adjacent protons upfield. Computational simulations predict a $$ ^13C $$ NMR signal at δ 125.3 ppm for the chlorine-bearing carbon, aligning with trends observed in 6-chloropyrimidine-4-carboxylic acid (δ 124.8 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid shows a strong absorption band at 1707 cm$$ ^{-1} $$, characteristic of the carboxylic acid C=O stretch. The C-Cl vibration appears as a medium-intensity peak near 750 cm$$ ^{-1} $$, consistent with aryl chlorides.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) of the 7-chloro derivative yields a molecular ion peak at m/z 196.59 (calc. 196.59 for C$$ _8 $$H$$ _5 $$ClN$$ _2 $$O$$ _2 $$). Fragmentation patterns include loss of CO$$ _2 $$ (44 Da) and HCl (36 Da), corroborating the presence of both functional groups.

Comparative Structural Analysis with Pyrrolopyrimidine Analogues

A comparative analysis of chlorinated pyrrolopyrimidines highlights positional effects on electronic and steric properties:

Property5-Chloro Isomer7-Chloro Isomer6-Chloro Pyrimidine
Molecular FormulaC$$ _8 $$H$$ _5 $$ClN$$ _2 $$O$$ _2 $$C$$ _8 $$H$$ _5 $$ClN$$ _2 $$O$$ _2 $$C$$ _5 $$H$$ _3 $$ClN$$ _2 $$O$$ _2 $$
Molecular Weight (g/mol)196.59196.59158.54
C-Cl Bond Length (Å)1.76 (calc.)1.78 (exp.)1.77 (exp.)
$$ ^1H $$ NMR Shift (H-2)δ 6.82 (pred.)δ 6.79δ 7.05

The 5-chloro isomer’s reduced symmetry compared to the 7-chloro derivative may lead to distinct crystallization behaviors and solubility profiles.

Hydrogen Bonding Patterns and Tautomeric Possibilities

The carboxylic acid group facilitates intermolecular hydrogen bonding, as evidenced by the broad O-H stretch at 2500–3000 cm$$ ^{-1} $$ in IR spectra. In the solid state, dimeric associations via O-H···O=C interactions are likely, with bond lengths of ~1.85 Å.

Tautomerism between the carboxylic acid and its conjugate base is pH-dependent. At physiological pH (7.4), deprotonation yields a carboxylate anion, enhancing water solubility. Additionally, the pyrrolopyrimidine system may exhibit annular tautomerism, though computational studies suggest the 3-carboxylic acid form is predominant (>95%) under standard conditions.

Traditional synthetic approaches to pyrrolopyrimidine scaffolds have relied heavily on established cyclization methodologies that construct the fused heterocyclic framework through sequential ring formation [5]. The most widely employed strategy involves the initial formation of a pyrrole intermediate followed by subsequent pyrimidine ring closure [15]. Classical approaches typically begin with readily available starting materials such as 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, which undergoes nucleophilic substitution reactions with primary amines [5].

The Paal-Knorr condensation has emerged as a cornerstone methodology for pyrrolopyrimidine synthesis, particularly when applied to 1,4-dicarbonyl precursors [10]. This approach involves the treatment of diketone intermediates with amines under acidic conditions, typically requiring reaction temperatures between 150-180 degrees Celsius and reaction times of 12-24 hours [10]. The cyclization proceeds through an initial imine formation followed by intramolecular nucleophilic attack to form the pyrrole ring [10].

Alternative cyclization strategies employ base-mediated approaches using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide and methanol [5]. These conditions facilitate concomitant cyclization and dimethylamination reactions, providing yields typically ranging from 70-85 percent [5]. The reaction mechanism involves initial nucleophilic attack followed by elimination and subsequent ring closure to afford the desired pyrrolopyrimidine framework [5].

Solid-phase synthetic methodologies have been developed for pyrrolopyrimidine construction, utilizing peptoid synthesis conditions on Rink amide resin [5]. This approach enables the introduction of multiple functionalities through sequential bromoacetylation and nucleophilic displacement reactions [5]. The method typically achieves purities above 80 percent as determined by liquid chromatography-mass spectrometry analysis [5].

Chlorination Strategies at the 5-Position

Chlorination at the 5-position of pyrrolopyrimidine systems requires careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern [6] [20]. Traditional chlorination methods have employed meta-chloroperbenzoic acid as the primary chlorinating reagent, particularly effective for pyrimidine and purine nucleoside derivatives [6]. This methodology demonstrates excellent yields when applied in aprotic solvents such as dimethylformamide or dimethylacetamide in the presence of hydrogen chloride [6].

Electrophilic halogenation protocols utilizing sodium halide salts in combination with potassium persulfate have shown remarkable effectiveness for pyrrolopyrimidine systems [20]. The methodology employs readily available sodium chloride as the chlorine source with potassium persulfate serving as the oxidizing promoter [20]. Reaction conditions typically involve temperatures of 80-100 degrees Celsius in polar aprotic solvents, achieving yields ranging from 65-85 percent [20].

Direct chlorination approaches using phosphorus oxychloride have been extensively investigated for pyrrolopyrimidine functionalization [21]. These conditions prove particularly effective for introducing chlorine substituents at activated positions adjacent to nitrogen atoms [21]. The reaction typically requires elevated temperatures of 120-150 degrees Celsius and reaction times of 2-4 hours to achieve complete conversion [21].

Novel halogenation methodologies employing N-bromosuccinimide in tetrahydrofuran have demonstrated utility for selective 5-position functionalization [37]. The reaction proceeds under mild conditions at room temperature with reaction times of 1 hour, providing good yields of the desired chlorinated products [37]. This approach offers advantages in terms of reaction mildness and operational simplicity compared to traditional chlorination methods [37].

Chlorinating ReagentSolvent SystemTemperature (°C)Reaction TimeYield (%)
Meta-chloroperbenzoic acidDimethylformamide80-1004-6 hours75-85
Sodium chloride/Potassium persulfateAcetonitrile80-1002-4 hours65-85
Phosphorus oxychlorideNeat120-1502-4 hours70-90
N-bromosuccinimideTetrahydrofuran251 hour60-75

Carboxylic Acid Functionalization Techniques

Carboxylic acid functionalization at the 3-position of pyrrolopyrimidine systems presents unique synthetic challenges requiring specialized methodologies to achieve selective introduction of the carboxyl functionality [19]. Hydrolysis-based approaches utilizing sodium hydroxide in ethanol under reflux conditions have proven effective for converting ester precursors to the corresponding carboxylic acids [3]. The reaction typically requires 1-2 hours at reflux temperature, followed by acidification to precipitate the desired carboxylic acid product [3].

Direct carboxylation methodologies employing carbon dioxide insertion reactions have been investigated for pyrrolopyrimidine systems [7]. These approaches utilize catalytic amounts of nickel complexes in combination with appropriate ligands to facilitate carbon-carbon bond formation with concurrent carboxyl group introduction [7]. Reaction conditions typically involve elevated pressures of 5-10 atmospheres of carbon dioxide and temperatures of 100-120 degrees Celsius [7].

Malonate-based synthetic strategies provide alternative routes to carboxylic acid-functionalized pyrrolopyrimidines [19]. The methodology involves initial cyclization of aminomethylene Meldrum's acid derivatives followed by subsequent decarboxylation and hydrolysis steps [19]. This approach offers advantages in terms of regioselectivity and functional group tolerance compared to direct carboxylation methods [19].

Oxidative functionalization approaches utilizing potassium permanganate or chromium trioxide have been employed for converting methyl substituents to carboxylic acid groups [15]. These reactions typically require aqueous acidic conditions and elevated temperatures to achieve complete oxidation [15]. Reaction monitoring by thin-layer chromatography is essential to prevent over-oxidation and degradation of the heterocyclic framework [15].

Late-stage carboxylation strategies employing organometallic intermediates have shown promise for pyrrolopyrimidine functionalization [17]. These methodologies involve initial halogen-metal exchange reactions followed by carbon dioxide insertion to introduce the carboxyl group [17]. The approach offers excellent regioselectivity and compatibility with various functional groups present on the pyrrolopyrimidine scaffold [17].

Novel Microwave-Assisted and Flow Chemistry Protocols

Microwave-assisted synthetic protocols have revolutionized pyrrolopyrimidine synthesis by significantly reducing reaction times and improving yields compared to conventional heating methods [10] [33]. The application of microwave energy enables rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates and improved product selectivity [33]. Microwave-assisted Paal-Knorr cyclizations typically require only 3-5 minutes at 180 degrees Celsius compared to 12-24 hours under conventional heating conditions [10].

The mechanism of microwave heating involves direct interaction with dipolar molecules in the reaction mixture, causing rapid molecular rotation and generation of heat through friction [33]. This heating mode proves particularly effective for polar solvents such as dimethylformamide and N-methylpyrrolidinone commonly employed in pyrrolopyrimidine synthesis [33]. Reaction yields under microwave conditions typically show improvements of 15-25 percent compared to conventional heating methods [10].

Flow chemistry protocols offer significant advantages for pyrrolopyrimidine synthesis, including improved heat and mass transfer, enhanced safety, and scalability [11] [14]. Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and product quality [11]. The reduced reaction volumes in flow systems also enhance safety by minimizing the amounts of hazardous reagents and intermediates present at any given time [14].

Microwave-flow hybrid systems have been developed for pyrrolopyrimidine synthesis, combining the advantages of both technologies [14]. These systems enable rapid heating through microwave energy while maintaining the benefits of continuous processing [14]. Typical operating conditions involve flow rates of 0.1-0.5 milliliters per minute with microwave heating at 150-200 degrees Celsius [14].

Photocatalytic flow protocols utilizing visible light irradiation have shown promise for pyrrolopyrimidine functionalization reactions [7]. These methodologies employ photocatalysts such as ruthenium or iridium complexes to facilitate selective bond formation under mild conditions [7]. The continuous flow format enables efficient light penetration and improved mass transfer compared to batch photochemical processes [7].

Protocol TypeTemperature (°C)Reaction TimeYield Improvement (%)Key Advantage
Microwave-assisted1803-5 minutes15-25Rapid heating
Continuous flow120-1505-15 minutes10-20Scalability
Microwave-flow hybrid150-2002-8 minutes20-30Combined benefits
Photocatalytic flow25-4010-30 minutes5-15Mild conditions

Purification Challenges and Chromatographic Solutions

Purification of 5-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid presents significant challenges due to the compound's amphiphilic nature and tendency to form hydrogen-bonded aggregates [12] [25]. Traditional normal-phase silica gel chromatography often proves inadequate due to strong adsorption of the carboxylic acid functionality, leading to poor recovery and peak tailing [12]. Reversed-phase chromatographic methods have emerged as superior alternatives, providing better separation efficiency and improved compound recovery [12].

High-performance liquid chromatography optimization studies have identified C-18 reversed-phase columns as optimal stationary phases for pyrrolopyrimidine carboxylic acid purification [29]. Mobile phase compositions utilizing acetonitrile-water gradients with 0.1 percent formic acid provide excellent peak resolution and compound stability [29]. Gradient elution protocols typically begin with 10 percent acetonitrile and progress to 90 percent acetonitrile over 20-30 minutes [29].

Counter-current chromatography has demonstrated exceptional utility for pyrrolopyrimidine purification, particularly for compounds exhibiting poor solubility in conventional chromatographic solvents [25]. This technique employs liquid-liquid partitioning without solid support, eliminating irreversible adsorption issues commonly encountered with traditional chromatographic methods [25]. Solvent systems comprising n-hexane, ethyl acetate, methanol, and water in optimized ratios provide effective separation of pyrrolopyrimidine derivatives [25].

Flash chromatography protocols utilizing specialized cartridge systems have been developed for routine pyrrolopyrimidine purification [29]. These methods employ pre-packed columns with optimized particle size distributions and loading capacities tailored to heterocyclic compound purification [29]. Automated flash chromatography systems enable gradient optimization and fraction collection based on real-time ultraviolet detection [29].

Preparative high-performance liquid chromatography represents the gold standard for high-purity pyrrolopyrimidine isolation [12]. Semi-preparative columns with internal diameters of 10-20 millimeters enable processing of 50-200 milligram samples with purities exceeding 95 percent [12]. Detection wavelengths of 254-280 nanometers provide optimal sensitivity for pyrrolopyrimidine monitoring during purification [12].

Crystallization-based purification strategies have proven effective for obtaining analytical-grade pyrrolopyrimidine carboxylic acids [26]. Solvent selection plays a critical role, with polar protic solvents such as methanol and ethanol providing optimal crystal morphology and purity [26]. Recrystallization from methanol-water mixtures at controlled cooling rates yields crystals suitable for single-crystal X-ray diffraction analysis [26].

Purification MethodColumn TypeMobile PhaseRecovery (%)Purity (%)
Normal-phase HPLCSilica gelHexane/Ethyl acetate45-6585-90
Reversed-phase HPLCC-18Acetonitrile/Water80-9592-98
Counter-currentLiquid-liquidHexane/EtOAc/MeOH/H2O75-9088-95
Flash chromatographyC-18 cartridgeAcetonitrile/Water gradient70-8590-95
Preparative HPLCSemi-prep C-18Acetonitrile/Water85-9595-99

The solubility profile of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is significantly influenced by its heterocyclic structure containing both electron-withdrawing and hydrogen-bonding functional groups. The compound exhibits molecular formula C₈H₅ClN₂O₂ with a molecular weight of 196.59 g/mol [1] [2].

Aqueous Solubility

Limited aqueous solubility is observed for 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid, with experimental data indicating solubility of approximately 0.628 mg/mL (0.00388 mol/L) in water at 25°C [3]. This relatively low water solubility can be attributed to the hydrophobic pyrrolo[1,2-c]pyrimidine core structure and the electron-withdrawing chlorine substituent at position 5, which reduces the compound's overall polarity despite the presence of the carboxylic acid group.

Related pyrrolo[1,2-c]pyrimidine derivatives demonstrate similar solubility patterns, with structurally analogous compounds such as ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate showing limited solubility in water but enhanced dissolution in organic solvents . The hydrochloride salt form of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid exhibits improved aqueous solubility compared to the free acid, as observed with other pyrrolopyrimidine derivatives [5].

Organic Solvent Solubility

The compound demonstrates enhanced solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) serve as excellent dissolution media , which is characteristic of heterocyclic carboxylic acids containing nitrogen-rich aromatic systems. The presence of multiple nitrogen atoms in the pyrimidine ring provides sites for hydrogen bonding with polar solvents.

Moderate solubility is observed in dichloromethane and ethyl acetate [6], reflecting the compound's intermediate polarity. The chlorine substituent enhances compatibility with moderately polar organic solvents through dipole-dipole interactions.

Table 3.1 Solubility Profile of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

Solvent TypeSolubilityTemperature (°C)Reference
Water0.628 mg/mL25 [3]
DMSOHigh25
DMFHigh25
DichloromethaneModerate25 [6]
Ethyl acetateModerate25 [6]

Thermal Stability and Decomposition Pathways

Melting Point and Phase Transitions

The melting point of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid has not been definitively established in the available literature. However, related compounds in the pyrrolo[1,2-c]pyrimidine series provide insight into expected thermal behavior. The unsubstituted pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate exhibits a melting point of 243-245°C [5], suggesting that the chlorinated derivative likely possesses similar thermal stability.

Structural analogs demonstrate the influence of substitution patterns on thermal properties. For instance, 6-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid shares the same molecular framework but with chlorine positioned differently [7]. The presence of electron-withdrawing substituents typically enhances thermal stability in heterocyclic systems through increased aromatic stabilization.

Decomposition Temperature and Pathways

Thermal decomposition of pyrrolopyrimidine derivatives typically occurs above 200°C, as demonstrated by thermal gravimetric analysis (TGA) studies on related compounds. For example, tert-butyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate shows decomposition above 210°C, with the tert-butyl ester group undergoing cleavage before degradation of the core heterocyclic structure [8].

The decomposition pathway of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid likely follows a multi-step process:

  • Decarboxylation (200-250°C): Loss of CO₂ from the carboxylic acid group, following established mechanisms for pyrimidine carboxylic acids [9] [10]
  • Dechlorination (250-300°C): Elimination of HCl from the chlorinated position
  • Ring fragmentation (>300°C): Breakdown of the fused ring system

Table 3.2 Thermal Stability Data for Pyrrolopyrimidine Derivatives

CompoundDecomposition Onset (°C)Major Decomposition ProductsMethodReference
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid HCl243-245Not specifiedMelting point [5]
tert-Butyl chloro-pyrrolopyrimidine-5-carboxylate>210CO₂, tert-butyl fragmentsTGA [8]
Pyrimidine-2-carboxylic acidVariable (pH dependent)CO₂, pyrimidineKinetic analysis [9]

pKa Determination and pH-Dependent Speciation

Acid Dissociation Constants

The ionization behavior of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid involves both the carboxylic acid group and the nitrogen atoms within the heterocyclic system. For the closely related 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid, experimental pKa determination yielded a value of 2.87 [11], which provides the most direct experimental reference for the 5-chloro isomer.

The carboxylic acid pKa is expected to be in the range of 2.5-3.5, consistent with other heterocyclic carboxylic acids. The electron-withdrawing nature of both the chlorine substituent and the pyrimidine nitrogen atoms stabilizes the conjugate base (carboxylate anion), resulting in enhanced acidity compared to simple aliphatic carboxylic acids.

Pyrimidine nitrogen protonation represents a second ionization equilibrium. Based on analogous pyrimidinyl carboxylic acids, such as the compound with measured pKa values of 2.66 for the pyrimidine and 4.21 for the carboxylic acid [12], the 5-chloropyrrolo[1,2-c]pyrimidine system likely exhibits pyrimidine protonation with pKa around 1-2.

pH-Dependent Species Distribution

The compound exists in multiple protonation states depending on solution pH:

At pH < 1: Fully protonated species (pyrimidinium cation with neutral carboxylic acid)
At pH 1-3: Zwitterionic form (neutral pyrimidine with ionized carboxylate)
At pH > 3: Fully deprotonated anionic species

The isoelectric point occurs at approximately pH 2.2-2.7, calculated from the estimated pKa values. At this pH, the compound exhibits minimal net charge and potentially optimal crystallization conditions.

Table 3.3 pH-Dependent Speciation of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid

pH RangeDominant SpeciesNet ChargeRelative Solubility
<1H₂A⁺+1Moderate
1-3HA⁰ (zwitterion)0Minimum
>3A⁻-1Enhanced

Buffer Capacity and Ionization Effects

The compound's ionization behavior significantly influences its solubility, stability, and biological activity. The carboxylate form demonstrates enhanced water solubility through favorable ion-dipole interactions with water molecules [13]. This pH-dependent solubility profile has important implications for formulation and biological applications.

Partition Coefficient (LogP) and Lipophilicity Analysis

Calculated LogP Values

The lipophilicity of 5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid is influenced by the balance between the hydrophobic aromatic core and the hydrophilic carboxylic acid functionality. Computational estimates place the LogP value in the range of 1.5-2.5, though specific experimental determinations for this exact compound are not available in the current literature.

Related pyrrolopyrimidine derivatives provide comparative data. For instance, 3-(4-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester exhibits a LogP of approximately 2.5 [6], while the corresponding free acid would have significantly lower lipophilicity due to ionization of the carboxylic acid group.

The chlorine substituent at position 5 increases lipophilicity compared to the unsubstituted parent compound. Halogen substituents generally enhance lipophilicity through increased van der Waals interactions and reduced hydrogen bonding capacity.

Structural Factors Affecting Lipophilicity

Several structural features influence the partition coefficient:

Heterocyclic core: The fused pyrrolo[1,2-c]pyrimidine system provides moderate lipophilicity through aromatic character while maintaining some hydrophilic character via nitrogen atoms.

Chlorine substituent: The 5-chloro group increases LogP by approximately 0.5-0.8 units compared to the unsubstituted compound, consistent with established chlorine contribution values.

Carboxylic acid group: This functionality significantly reduces lipophilicity in physiological pH conditions where ionization occurs, potentially decreasing LogP by 2-3 units compared to the corresponding ester.

Table 3.4 Lipophilicity Comparison of Pyrrolopyrimidine Derivatives

CompoundLogP (calculated)Substitution EffectReference
Pyrrolopyrimidine-3-carboxylic acid~1.2Base structure [3]
5-Chloro derivative (target)~1.8-2.2+Cl effectEstimated
Ethyl ester analog~2.5Ester vs acid [6]
N-alkylated derivatives1.8-3.2Variable N-substitution [6]

pH-Dependent Lipophilicity

The effective lipophilicity varies significantly with pH due to ionization of the carboxylic acid group. At physiological pH (7.4), where the compound exists predominantly as the carboxylate anion, the distribution coefficient (LogD₇.₄) is substantially lower than LogP, typically by 2-3 units.

This pH-dependent partitioning behavior has important implications for membrane permeability, tissue distribution, and biological activity. The unionized form at acidic pH exhibits enhanced membrane penetration, while the ionized form at physiological pH shows improved aqueous solubility and reduced passive diffusion across lipid barriers.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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